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Compound of Interest

Compound Name: Metrenperone

Cat. No.: B1676528

Introduction

Lumateperone, marketed under the brand name Caplyta, is an atypical antipsychotic agent
approved for the treatment of schizophrenia and bipolar depression.[1][2] Developed by Intra-
Cellular Therapies, it represents a significant advancement in the management of these
complex neuropsychiatric disorders.[1][3] Lumateperone's unique pharmacological profile,
characterized by its multi-target receptor engagement, distinguishes it from other second-
generation antipsychotics, offering a novel therapeutic approach with a potentially favorable
side-effect profile.[4][5][6] This technical guide provides a comprehensive overview of the
synthesis, chemical properties, and mechanism of action of lumateperone, intended for
researchers, scientists, and professionals in drug development.

Chemical Properties

Lumateperone is a tetracyclic compound belonging to the butyrophenone class.[1] Its chemical
structure and properties have been well-characterized. The compound is typically used in its
tosylate salt form, lumateperone tosylate, to improve its stability and bioavailability.[7]

Table 1: Chemical and Physical Properties of Lumateperone and Lumateperone Tosylate
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Property Lumateperone Lumateperone Tosylate

1-(4-fluorophenyl)-4-
((6bR,10aS)-3-methyl-
2,3,6b,9,10,10a-hexahydro-
IUPAC Name 1H-
pyrido[3',4":4,5]pyrrolo[1,2,3-
de]quinoxalin-8(7H)-yl)-1-

1-(4-fluorophenyl)-4-
[(10R,15S)-4-methyl-1,4,12-
triazatetracyclo[7.6.1.0°,16,010 1
S]hexadeca-5,7,9(16)-trien-12-
yl]butan-1-one;4-

methylbenzenesulfonic acid[7]

butanone[1]
CAS Number 313368-91-1[1] 1187020-80-9[7]
Chemical Formula C24H28FN3O[1][4] C31H36FN304S[7]
Molecular Weight 393.506 g/mol [1] 565.70 g/mol [7]
Appearance Light brown oil (racemic form) Solid[9]

[8]
Bioavailability 4.4%[1] Not specified
Protein Binding 97.4%[1][4] Not specified

Extensively metabolized by
Metabolism UGT, AKR, and CYP enzymes Not specified
(CYP3A4, 2C8, 1A2)[1][4]

Elimination Half-Life 18 hours[1] Not specified

Synthesis of Lumateperone

Several synthetic routes for lumateperone have been reported, evolving from the initial
disclosure in the basic patent to more recent, scalable methods. The core of the synthesis
involves the construction of the tetracyclic ring system and subsequent N-alkylation.

Experimental Protocol: A Representative Synthesis of a Key Tetracyclic Intermediate

One of the earlier and fundamental approaches to synthesizing the core structure of
lumateperone involves a multi-step process starting from 3,4-dihydroquinoxalin-2(1H)-one.[3]
[10]
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Step 1: Nitrosation of 3,4-dihydroquinoxalin-2(1H)-one

e To a solution of 3,4-dihydroquinoxalin-2(1H)-one in a suitable solvent, sodium nitrite is added
at a controlled temperature.

e The reaction mixture is stirred for a specified period to yield the N-nitroso derivative.[3]
Step 2: Reduction to Hydrazine Derivative

e The N-nitroso intermediate is reduced using a reducing agent such as zinc powder in an
acidic medium.[3]

e The reaction is monitored until the starting material is consumed, yielding the corresponding
hydrazine derivative.

Step 3: Fischer Indole Synthesis

e The hydrazine derivative is reacted with ethyl 4-oxopiperidine-1-carboxylate in the presence
of an acid catalyst.[3]

» This condensation and subsequent cyclization form the tetracyclic pyrrolo[1,2,3-
de]quinoxalin-2(3H)-one core. The reaction typically requires heating.[2][3]

Step 4: Reduction of the Lactam and Double Bond

e The resulting tetracyclic compound is then reduced. For instance, sodium cyanoborohydride
in trifluoroacetic acid can be used to reduce the double bond to yield the cis-indoline
derivative.[3]

e A subsequent reduction of the lactam carbonyl group, for example with borane-
tetrahydrofuran complex, affords the fully reduced tetracyclic amine.[2][3]

Step 5: N-Alkylation

e The final step in the synthesis of lumateperone involves the N-alkylation of the tetracyclic
amine with 4-chloro-1-(4-fluorophenyl)butan-1-one.[3]
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» This reaction is typically carried out in the presence of a base and a suitable solvent to yield
racemic lumateperone.[8]

Step 6: Chiral Resolution

e The racemic mixture of lumateperone can be separated into its enantiomers using chiral
chromatography or by forming diastereomeric salts with a chiral acid, such as (R)-mandelic
acid, followed by fractional crystallization.[2][3]

A Modern Synthetic Approach

More recent synthetic strategies aim for improved efficiency and scalability. One such approach
starts from the commercially available and less expensive quinoxaline.[3] This method involves
the construction of the tetracyclic skeleton via a Fischer indole synthesis of a 1-trifluoroacetyl-4-
aminoquinoxaline derivative with ethyl 4-oxopiperidine-1-carboxylate, avoiding the use of
borane-based reducing agents.[3]

Experimental Workflow for Lumateperone Synthesis
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Starting Materials:
3,4-dihydroquinoxalin-2(1H)-one
Ethyl 4-oxopiperidine-1-carboxylate
4-chloro-1-(4-fluorophenyl)butan-1-one

Step 1: Nitrosation

Step 2: Reduction

thyl 4-oxopiperidine-1-carboxylate,
Acid

Step 3: Fischer Indole Synthesis

1. NaBH3CN, TFA
2. BH3.THF

Step 4: Reductions (Double Bond & Lactam)

-chloro-1-(4-fluorophenyl)butan-1-one,
Base

Step 5: N-Alkylation

Chiral Chromatography or
Diastereomeric Salt Formation

Step 6: Chiral Resolution

Final Product:
Lumateperone

Click to download full resolution via product page

Caption: A representative workflow for the synthesis of lumateperone.
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Mechanism of Action and Signaling Pathways

Lumateperone exhibits a unique and complex mechanism of action that involves the
modulation of multiple neurotransmitter systems, primarily the serotonin, dopamine, and
glutamate pathways.[4][5][6]

Serotonin System: Lumateperone is a potent antagonist of the serotonin 5-HT2A receptor.[1]
[11] This action is a hallmark of atypical antipsychotics and is believed to contribute to the
reduction of negative symptoms and a lower risk of extrapyramidal side effects.[1] By blocking
5-HT2A receptors, lumateperone can increase dopamine release in certain brain regions, such
as the prefrontal cortex.[1]

Dopamine System: Unlike many other antipsychotics, lumateperone acts as a presynaptic
partial agonist and a postsynaptic antagonist at dopamine D2 receptors.[4][5] This dual action
allows it to modulate dopamine levels in a more balanced way. As a presynaptic D2 patrtial
agonist, it reduces the synthesis and release of dopamine. As a postsynaptic D2 antagonist, it
blocks the effects of excess dopamine. This targeted action is thought to be more selective for
the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia, while
having less impact on the nigrostriatal pathway, thereby reducing the risk of motor side effects.
[1] Lumateperone also has a moderate affinity for the D1 receptor.[1][11]

Glutamate System: Lumateperone indirectly enhances glutamatergic neurotransmission.[1][6]
Through its activity at D1 receptors, it promotes the phosphorylation of the GIuN2B subunit of
the NMDA receptor.[1][6] This modulation of the glutamate system may contribute to the
improvement of cognitive and negative symptoms associated with schizophrenia.[1]

Signaling Pathway of Lumateperone
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Caption: The signaling pathway of lumateperone.
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Conclusion

Lumateperone is a novel antipsychotic with a well-defined chemical structure and a unique
pharmacological profile. Its synthesis has been optimized to allow for scalable production. The
multifaceted mechanism of action, involving the modulation of serotonin, dopamine, and
glutamate pathways, provides a new therapeutic option for patients with schizophrenia and
bipolar depression. Further research into its clinical applications and long-term effects will
continue to elucidate the full potential of this innovative drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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